![molecular formula C14H14N2O B7540598 N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide, also known as 3-MA, is a widely used inhibitor of autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis. Autophagy is a process by which cells degrade and recycle their own components, including damaged organelles and misfolded proteins. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
科学研究应用
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has been widely used as an inhibitor of autophagy in scientific research. It has been shown to inhibit autophagy in a variety of cell types, including cancer cells, neurons, and immune cells. N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has been used to study the role of autophagy in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
作用机制
The mechanism of action of N-[(3-methylphenyl)methyl]pyridine-3-carboxamide involves inhibition of the class III phosphoinositide 3-kinase (PI3K) complex, which is required for the initiation of autophagy. Specifically, N-[(3-methylphenyl)methyl]pyridine-3-carboxamide inhibits the activity of the catalytic subunit of the PI3K complex, Vps34, which is responsible for the production of phosphatidylinositol 3-phosphate (PI3P), a key signaling molecule in the initiation of autophagy.
Biochemical and Physiological Effects
In addition to its effects on autophagy, N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has been shown to have a variety of other biochemical and physiological effects. For example, N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has been shown to inhibit the proliferation and migration of cancer cells, as well as the production of pro-inflammatory cytokines by immune cells. N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of using N-[(3-methylphenyl)methyl]pyridine-3-carboxamide as an inhibitor of autophagy is its specificity for the class III PI3K complex. This allows for more precise manipulation of autophagy compared to other inhibitors, which may have off-target effects. However, one limitation of using N-[(3-methylphenyl)methyl]pyridine-3-carboxamide is its relatively low potency, which may require higher concentrations to achieve complete inhibition of autophagy.
未来方向
There are many future directions for research on N-[(3-methylphenyl)methyl]pyridine-3-carboxamide and its role in autophagy and disease. One area of interest is the development of more potent and specific inhibitors of the class III PI3K complex. Another area of interest is the use of N-[(3-methylphenyl)methyl]pyridine-3-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, further research is needed to fully understand the role of autophagy in various diseases and to identify new therapeutic targets.
合成方法
The synthesis of N-[(3-methylphenyl)methyl]pyridine-3-carboxamide involves the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(3-methylphenyl)methylamine to yield N-[(3-methylphenyl)methyl]pyridine-3-carboxamide. The yield of the synthesis is typically around 50%.
属性
IUPAC Name |
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-4-2-5-12(8-11)9-16-14(17)13-6-3-7-15-10-13/h2-8,10H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAAAEBFGCASSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)
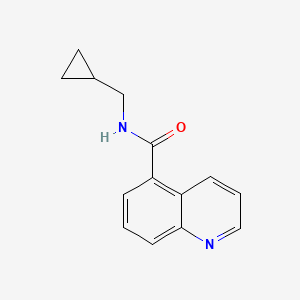

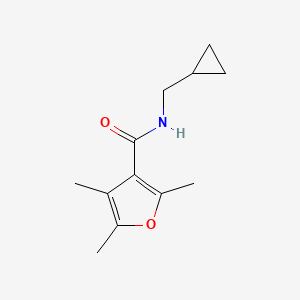
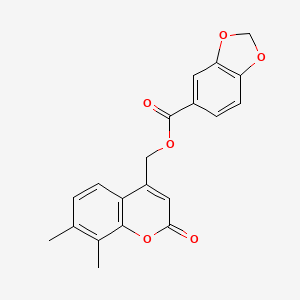
![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)

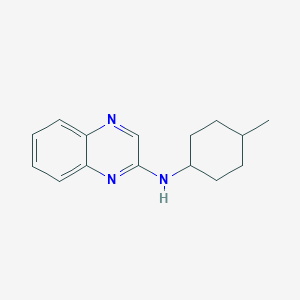
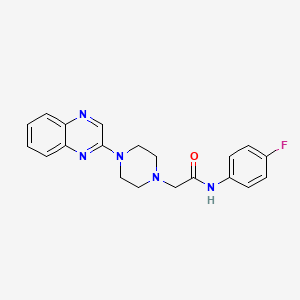
![5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)
![[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B7540617.png)
![1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7540624.png)
![2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7540627.png)